3,3,9-Trimethyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole
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Overview
Description
3,3,9-Trimethyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole is a chemical compound characterized by its unique molecular structure, which includes 13 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . This compound is part of the indole family, known for its diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. Typically, large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
3,3,9-Trimethyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
3,3,9-Trimethyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3,9-Trimethyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole involves its interaction with specific molecular targets and pathways. The exact molecular targets are not well-defined, but it is believed to interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,3,9-Trimethyl-3H,9H,9aH-[1,2]dioxino[3,4-b]indole: A closely related compound with similar structural features.
1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,3′-[3H]naphth[2,1-b][1,4]oxazine]: Another indole derivative with distinct photonic and optical properties.
Uniqueness
3,3,9-Trimethyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole is unique due to its specific molecular structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
62747-56-2 |
---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
3,3,9-trimethyl-9aH-[1,2]dioxino[3,4-b]indole |
InChI |
InChI=1S/C13H15NO2/c1-13(2)8-10-9-6-4-5-7-11(9)14(3)12(10)15-16-13/h4-8,12H,1-3H3 |
InChI Key |
PTHJMWMZTZUMCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C2C(N(C3=CC=CC=C32)C)OO1)C |
Origin of Product |
United States |
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